molecular formula C14H19Cl B1391868 4-(4-Tert-butylphenyl)-2-chloro-1-butene CAS No. 1049030-29-6

4-(4-Tert-butylphenyl)-2-chloro-1-butene

Cat. No. B1391868
M. Wt: 222.75 g/mol
InChI Key: RIZQQPUJKPQEBY-UHFFFAOYSA-N
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Description

Compounds like “4-(4-Tert-butylphenyl)-2-chloro-1-butene” belong to the class of organic compounds known as alkyl chlorides. These are organic compounds containing a chlorine atom linked to an alkyl group .


Synthesis Analysis

The synthesis of such compounds typically involves the reaction of an alkene with a suitable reagent. For example, 4-tert-butylphenol can be prepared by acid-catalyzed alkylation of phenol with isobutene .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques such as NMR, IR, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. Alkyl chlorides, for example, are typically reactive towards nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, and more .

Scientific Research Applications

1. Synthesis of Sterically Encumbered Phosphorus Centers

Tetraarylphenyls, including derivatives like 4-(4-tert-butylphenyl)-2-chloro-1-butene, have been investigated for creating compounds with two p-phenylene-bridged phosphorus centers. Such compounds are used in synthesizing materials with low-coordinate phosphorus centers, demonstrating the importance of sterically encumbered systems in advancing phosphorus chemistry (Shah et al., 2000).

2. Organic Synthesis and Chemical Reactions

Compounds similar to 4-(4-tert-butylphenyl)-2-chloro-1-butene have been utilized in various organic synthesis reactions. For instance, reactions involving thiols in ethanol and NaOH led to the formation of mono-thio-substituted-1,3-butadienes, indicating the compound's versatility in organic synthesis and potential in generating novel organic materials (Kacmaz, 2019).

3. Photostabilization of Polymers

Derivatives of 4-(4-tert-butylphenyl)-2-chloro-1-butene have been studied for their potential in stabilizing polymers against degradation. For instance, compounds with similar structures have been synthesized and shown to possess light-colored and organosoluble properties, making them suitable for applications in high-performance polymers (Yang et al., 2006).

4. Gold Complex Formation

Compounds structurally related to 4-(4-tert-butylphenyl)-2-chloro-1-butene have been used in forming square-planar gold complexes. This demonstrates the compound's potential in the field of coordination chemistry and materials science, especially in synthesizing materials with specific electronic and structural properties (Kokatam et al., 2007).

5. Nonlinear Optical Materials

Certain derivatives of 4-(4-tert-butylphenyl)-2-chloro-1-butene exhibit significant second-order harmonic generation (SHG) efficiency, making them candidates for applications in nonlinear optics. For instance, compounds structurally related have been used to study their potential in SHG, which is crucial in the development of new optical materials (Kagawa et al., 1993).

Safety And Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For example, many alkyl chlorides are considered hazardous due to their reactivity and potential toxicity .

Future Directions

The future directions in the study of a compound depend on its potential applications. For example, if it’s a drug, future research might focus on improving its efficacy or reducing its side effects .

properties

IUPAC Name

1-tert-butyl-4-(3-chlorobut-3-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19Cl/c1-11(15)5-6-12-7-9-13(10-8-12)14(2,3)4/h7-10H,1,5-6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIZQQPUJKPQEBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CCC(=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Tert-butylphenyl)-2-chloro-1-butene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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